molecular formula C13H15NO2 B13642576 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid

Katalognummer: B13642576
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: DBICNQMZRQSCLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-4-yl)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a pyridine ring is fused to a spiro[33]heptane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The pyridine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic core but with two carboxylic acid groups.

    2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity, which can be advantageous in certain applications.

Eigenschaften

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

2-pyridin-4-ylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-11(16)13(10-2-6-14-7-3-10)8-12(9-13)4-1-5-12/h2-3,6-7H,1,4-5,8-9H2,(H,15,16)

InChI-Schlüssel

DBICNQMZRQSCLP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(C2)(C3=CC=NC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.